molecular formula C12H24N2O2S B13923167 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea CAS No. 32428-86-7

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea

Katalognummer: B13923167
CAS-Nummer: 32428-86-7
Molekulargewicht: 260.40 g/mol
InChI-Schlüssel: GCWWUDJEVIFPGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea is a chemical compound with the molecular formula C12H24N2O2S and a molecular weight of 260.4 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a hydroxyethoxypropyl group, and a thiourea moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea typically involves the reaction of cyclohexylamine with 3-(2-hydroxyethoxy)propyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides .

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-3-(3-(2-hydroxyethoxy)propyl)thiourea can be compared with other thiourea derivatives, such as:

    N-Cyclohexyl-N’-phenylthiourea: This compound has a phenyl group instead of the hydroxyethoxypropyl group, leading to different chemical properties and applications.

    N-Cyclohexyl-N’-methylthiourea: The presence of a methyl group instead of the hydroxyethoxypropyl group results in variations in reactivity and biological activity.

The uniqueness of this compound lies in its combination of the cyclohexyl and hydroxyethoxypropyl groups, which confer distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

32428-86-7

Molekularformel

C12H24N2O2S

Molekulargewicht

260.40 g/mol

IUPAC-Name

1-cyclohexyl-3-[3-(2-hydroxyethoxy)propyl]thiourea

InChI

InChI=1S/C12H24N2O2S/c15-8-10-16-9-4-7-13-12(17)14-11-5-2-1-3-6-11/h11,15H,1-10H2,(H2,13,14,17)

InChI-Schlüssel

GCWWUDJEVIFPGV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=S)NCCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.